

# using lithium bromide hydrate in absorption refrigeration systems

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An In-Depth Guide to the Application of **Lithium Bromide Hydrate** in Absorption Refrigeration Systems

## Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of lithium bromide (LiBr) hydrate in absorption refrigeration systems. It delves into the fundamental principles, offers detailed experimental protocols, and outlines best practices for system maintenance and troubleshooting. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower users with a deep, actionable understanding of the technology.

## Introduction: The Principle of Absorption Refrigeration

Absorption refrigeration is a thermally driven cooling technology that presents a compelling alternative to conventional vapor-compression systems, particularly in scenarios where waste heat is abundant.<sup>[1]</sup> The technology leverages the strong chemical affinity between an absorbent and a refrigerant. In the case of LiBr-water systems, lithium bromide solution is the absorbent, and water serves as the refrigerant.<sup>[2]</sup> The core advantage of this pair lies in the significant difference in their boiling points, allowing for easy separation and recombination, and the high hygroscopic nature of lithium bromide.<sup>[1]</sup>

The fundamental process is elegantly simple: it relies on the principle that by varying pressure, the boiling point of water can be drastically altered.<sup>[3]</sup> The entire system operates under a deep vacuum, which allows the refrigerant (water) to evaporate at low temperatures (around 4°C), thereby creating a cooling effect.<sup>[4]</sup> The concentrated LiBr solution readily absorbs this low-pressure water vapor, a process that is exothermic and requires cooling.<sup>[1]</sup> The now-diluted LiBr solution is then pumped to a generator where heat is applied to boil off the water, re-concentrating the LiBr solution to be used again in the absorption cycle.<sup>[5]</sup> This cycle, which substitutes a thermal process for a mechanical compressor, is a cornerstone of energy-efficient cooling strategies.<sup>[1]</sup>

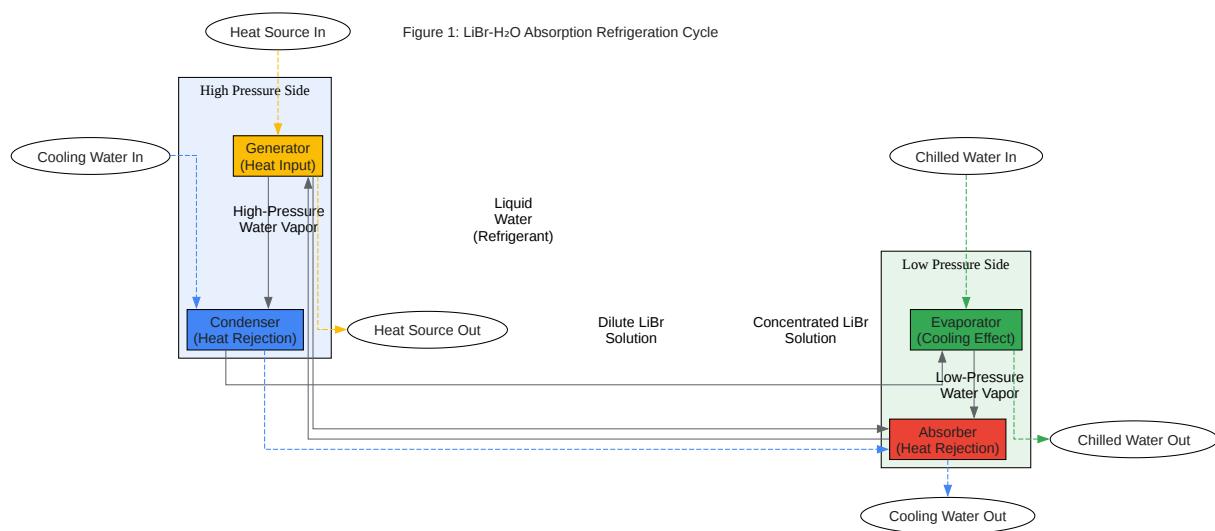
## The Heart of the System: The LiBr-Water (H<sub>2</sub>O) Cycle

The absorption refrigeration cycle is a continuous process occurring within four primary components: the evaporator, absorber, generator, and condenser.<sup>[1]</sup> A solution heat exchanger is often incorporated to enhance the system's overall efficiency by recovering heat between the hot, concentrated LiBr solution and the cool, dilute solution.<sup>[6]</sup>

The process can be broken down into the following key stages:

- **Evaporation:** In the evaporator, which is held at a very low pressure, liquid water (refrigerant) is sprayed over a tube bundle containing the water to be chilled. The deep vacuum causes the refrigerant water to boil at a low temperature, absorbing heat from the chilled water circuit and thus producing the desired cooling effect.<sup>[7]</sup>
- **Absorption:** The water vapor produced in the evaporator migrates to the absorber. Here, it is readily absorbed by a concentrated lithium bromide solution.<sup>[7]</sup> This absorption process is exothermic, and the heat generated is removed by a cooling water circuit, typically from a cooling tower.<sup>[3]</sup>
- **Generation:** The now-diluted LiBr solution is pumped to the generator. An external heat source (such as steam, hot water, or direct firing) is applied, causing the water to boil out of the solution.<sup>[3]</sup> This separates the refrigerant from the absorbent, re-concentrating the LiBr solution.
- **Condensation:** The hot water vapor from the generator moves to the condenser, where it is cooled by the cooling water, causing it to condense back into a liquid.<sup>[7]</sup> This liquid

refrigerant then returns to the evaporator, completing the cycle.[7]



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Caption: Figure 1: LiBr-H<sub>2</sub>O Absorption Refrigeration Cycle

# Application Protocols: From Benchtop to System Operation

This section provides detailed, step-by-step protocols for the preparation, analysis, and evaluation of lithium bromide solutions for use in absorption refrigeration research and development.

## Protocol for Preparation of a 55% (w/w) Lithium Bromide Solution

The concentration of the LiBr solution is a critical parameter, as it directly influences the system's efficiency and the risk of operational issues like crystallization.<sup>[8]</sup> This protocol details the preparation of a 55% by weight (w/w) LiBr solution, a common concentration for these systems.

### Materials and Equipment:

- Anhydrous Lithium Bromide (LiBr), reagent grade (purity  $\geq 99\%$ )
- Distilled or deionized water
- Glass beaker or flask
- Magnetic stirrer and stir bar
- Weighing balance (accurate to 0.01 g)
- Graduated cylinder
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

### Procedure:

- Don PPE: Wear safety goggles, gloves, and a lab coat before handling any chemicals.
- Calculate Required Masses:
  - Determine the total mass of the 55% LiBr solution you wish to prepare (e.g., 500 g).

- Calculate the mass of anhydrous LiBr required:  $\text{Mass}_{\text{LiBr}} = \text{Total}_{\text{Mass}}_{\text{Solution}} * 0.55$ . For a 500 g solution, this would be 275 g.
- Calculate the mass of distilled water required:  $\text{Mass}_{\text{Water}} = \text{Total}_{\text{Mass}}_{\text{Solution}} - \text{Mass}_{\text{LiBr}}$ . For a 500 g solution, this would be 225 g.

- Weighing:
  - Place a clean, dry beaker on the weighing balance and tare it.
  - Carefully weigh out the calculated mass of anhydrous LiBr into the beaker.
  - In a separate container, weigh the required mass of distilled water.
- Dissolution:
  - Place the beaker containing the LiBr on the magnetic stirrer and add the stir bar.
  - Begin stirring at a moderate speed.
  - Slowly and carefully add the pre-weighed distilled water to the LiBr. The dissolution of LiBr in water is exothermic, so the solution will heat up. Add the water in portions to control the temperature increase.
- Complete Dissolution and Cooling:
  - Continue stirring until all the LiBr has completely dissolved. The solution should be clear and colorless.
  - Allow the solution to cool to room temperature.
- Storage:
  - Transfer the prepared solution to a clean, tightly sealed container. Label the container clearly with "55% (w/w) Lithium Bromide Solution" and the date of preparation.

## Protocol for Determining LiBr Concentration via Titration (Mohr's Method)

Accurate determination of the LiBr concentration is essential for quality control and system monitoring.[\[6\]](#) Mohr's method is a classic precipitation titration technique suitable for this purpose.[\[9\]](#)

#### Reagents and Equipment:

- Prepared LiBr solution (sample)
- Standardized 0.1 M Silver Nitrate ( $\text{AgNO}_3$ ) solution
- Potassium Chromate ( $\text{K}_2\text{CrO}_4$ ) indicator solution (5% w/v)
- Distilled water
- Burette (50 mL)
- Pipette (10 mL)
- Erlenmeyer flasks (250 mL)
- Volumetric flask (100 mL)
- PPE

#### Procedure:

- Sample Preparation:
  - Accurately weigh a small amount of the prepared LiBr solution (e.g., 1.0 g) into a 100 mL volumetric flask.
  - Dilute to the mark with distilled water and mix thoroughly.
- Titration Setup:
  - Rinse the burette with a small amount of the 0.1 M  $\text{AgNO}_3$  solution and then fill it. Record the initial burette reading.
  - Pipette 10 mL of the diluted LiBr sample into a 250 mL Erlenmeyer flask.

- Add approximately 40 mL of distilled water.
- Add 1 mL of the 5% potassium chromate indicator. The solution will turn a pale yellow.

• Titration:

- Slowly titrate the LiBr sample with the  $\text{AgNO}_3$  solution while constantly swirling the flask. A white precipitate of silver bromide ( $\text{AgBr}$ ) will form.
- The endpoint is reached when the first permanent reddish-brown color (due to the formation of silver chromate,  $\text{Ag}_2\text{CrO}_4$ ) appears and persists for about 30 seconds.[9]
- Record the final burette reading.

• Calculations:

- Calculate the volume of  $\text{AgNO}_3$  used:  $V_{\text{AgNO}_3} = \text{Final\_Reading} - \text{Initial\_Reading}$ .
- Calculate the moles of  $\text{AgNO}_3$  used:  $\text{Moles}_{\text{AgNO}_3} = \text{Molarity}_{\text{AgNO}_3} * V_{\text{AgNO}_3}$ .
- From the stoichiometry of the reaction ( $\text{Ag}^+ + \text{Br}^- \rightarrow \text{AgBr}$ ),  $\text{Moles}_{\text{Br}^-} = \text{Moles}_{\text{AgNO}_3}$ .
- Calculate the mass of LiBr in the titrated sample:  $\text{Mass}_{\text{LiBr}} = \text{Moles}_{\text{Br}^-} * \text{Molar\_Mass}_{\text{LiBr}}$  (Molar mass of LiBr  $\approx 86.845$  g/mol ).
- Calculate the weight percentage of LiBr in the original solution.

## Protocol for Immersion Corrosion Testing (Based on ASTM G31)

Lithium bromide solutions are corrosive, especially to carbon steel, and the presence of oxygen significantly accelerates this process.[10] This protocol outlines a laboratory immersion test to evaluate the corrosion rate of a metal in a LiBr solution, based on the principles of ASTM G31. [11][12]

### Materials and Equipment:

- Metal coupons (e.g., 1018 carbon steel) of known surface area

- Prepared LiBr solution (with or without corrosion inhibitors)
- Glass beakers or corrosion cells
- Thermostatically controlled water bath or oven
- Analytical balance (accurate to 0.1 mg)
- Abrasive paper (e.g., 120-grit silicon carbide)
- Acetone or other suitable solvent for cleaning
- Desiccator
- PPE

**Procedure:**

- Specimen Preparation:
  - Measure the dimensions of each metal coupon and calculate its total surface area.
  - Abrade all surfaces of the coupon with 120-grit abrasive paper to achieve a uniform finish.
  - Clean the coupon by degreasing with acetone, then rinse with distilled water and dry thoroughly.
  - Weigh the prepared coupon to the nearest 0.1 mg and record this as the initial weight ( $W_1$ ).
- Test Setup:
  - Place a sufficient volume of the LiBr test solution into a beaker or corrosion cell to ensure the coupon will be fully immersed.
  - Suspend the coupon in the solution using a non-metallic holder (e.g., glass hook, nylon string). Ensure the coupon does not touch the sides or bottom of the container.

- Place the test assembly in a constant temperature environment (e.g., a water bath set to a typical operating temperature like 80°C).
- Set the duration of the test (e.g., 240 hours).
- Post-Test Evaluation:
  - At the end of the exposure period, carefully remove the coupon from the solution.
  - Clean the coupon to remove corrosion products according to standard procedures (e.g., chemical cleaning as per ASTM G1).
  - Rinse the cleaned coupon with distilled water, dry it thoroughly, and place it in a desiccator to cool.
  - Weigh the coupon to the nearest 0.1 mg and record this as the final weight ( $W_2$ ).
- Calculation of Corrosion Rate:
  - Calculate the mass loss:  $Mass\_Loss = W_1 - W_2$ .
  - Calculate the corrosion rate in mils per year (mpy) using the formula:  $Corrosion\ Rate\ (mpy) = (K * Mass\_Loss) / (A * T * D)$  Where:
    - $K = 3.45 \times 10^6$  for mpy
    - $Mass\_Loss$  is in grams
    - $A$  = surface area of the coupon in  $cm^2$
    - $T$  = exposure time in hours
    - $D$  = density of the metal in  $g/cm^3$

## Operational Challenges and Mitigation Strategies

Two primary challenges dominate the operation and maintenance of LiBr absorption chillers: corrosion and crystallization.<sup>[1]</sup> Effective management of these issues is paramount for ensuring system longevity and reliability.

## Corrosion

The ionic nature of LiBr solutions makes them inherently corrosive to many metals, particularly carbon steel.[13] This corrosive action is exacerbated by high temperatures and the presence of dissolved oxygen.

### Mitigation Strategies:

- **Material Selection:** Utilize corrosion-resistant materials like stainless steel or specialized alloys for components in direct contact with the LiBr solution.[10]
- **Maintaining Vacuum:** A deep vacuum within the system is critical to minimize the ingress of air (oxygen), which is a primary driver of corrosion.[14] Regular leak testing is essential.[15]
- **Corrosion Inhibitors:** The addition of chemical inhibitors to the LiBr solution is a standard and effective practice. Common inhibitors include lithium chromate, lithium molybdate, and lithium nitrate, which form a protective passive layer on metal surfaces.[5][16]
- **pH Control:** Maintaining the pH of the LiBr solution within an optimal alkaline range (typically 9.0 to 10.5) significantly reduces the corrosion rate of steel.[17] This is typically achieved by adding lithium hydroxide (LiOH).[18]

Table 1: Key Parameters for LiBr Solution Quality Control

Parameter	Optimal Range	Significance
LiBr Concentration	50% - 60% (w/w)	Affects cooling capacity and crystallization risk.[14]
pH	9.0 - 10.5	Controls corrosion rate of steel components.[17]
Inhibitor Conc.	Manufacturer Specific	Protects internal metal surfaces from corrosion.[19]
Ammonia	< 50 mg/L	Indicates air leakage and potential for copper corrosion. [20]

## Crystallization

Crystallization occurs when the LiBr solution becomes oversaturated, either due to excessively high concentration or low temperature, causing the salt to precipitate out of the solution.[17] These solid crystals can block pipes and pumps, leading to a complete system shutdown.[1]

### Mitigation Strategies:

- Concentration and Temperature Control: Careful monitoring and control of the solution's temperature and concentration are the primary methods to prevent crystallization.[1]
- System Design: Modern chillers incorporate anti-crystallization features, such as bypass lines that allow dilute solution to be mixed with the concentrated solution if crystallization conditions are approached.[11]
- Proper Shutdown Procedures: A controlled shutdown sequence is crucial. It typically involves running the solution pumps for a period after the heat source is turned off to ensure the concentrated and dilute solutions are thoroughly mixed, thus lowering the overall concentration and preventing crystallization as the unit cools.[11]

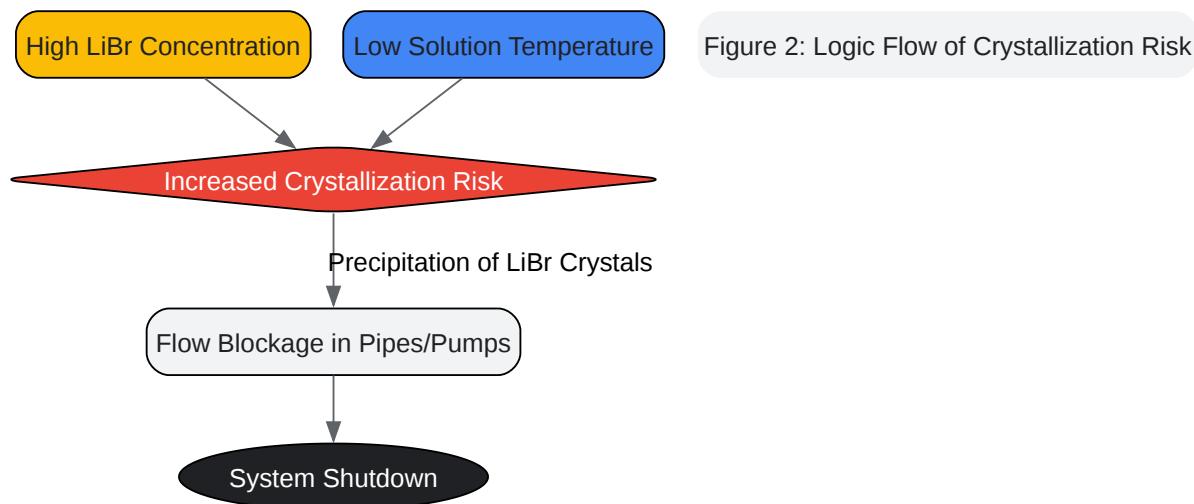


Figure 2: Logic Flow of Crystallization Risk

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